molecular formula C8H9Br B123539 1-Bromo-3-ethylbenzene CAS No. 2725-82-8

1-Bromo-3-ethylbenzene

Cat. No. B123539
CAS RN: 2725-82-8
M. Wt: 185.06 g/mol
InChI Key: ZRFJYAZQMFCUIX-UHFFFAOYSA-N
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Description

1-Bromo-3-ethylbenzene is a chemical compound with the empirical formula C8H9Br . It is a useful synthetic intermediate and is also used as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives .


Synthesis Analysis

1-Bromo-3-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. The reaction yields the desired compound and sodium bromide as a byproduct .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-ethylbenzene is characterized by a benzene ring substituted with a bromine atom and an ethyl group . The molecular weight of the compound is 185.06 g/mol .


Chemical Reactions Analysis

1-Bromo-3-ethylbenzene can participate in various chemical reactions. For instance, it can be used as a reagent to synthesize novel benzo[1,4]diazepin-2-one derivatives . The exact chemical reactions that 1-Bromo-3-ethylbenzene can undergo depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

1-Bromo-3-ethylbenzene is a clear colourless to light yellow liquid . It has a molecular weight of 185.06 g/mol . The compound is characterized by a XLogP3 value of 3.4, indicating its lipophilicity .

Scientific Research Applications

Catalysis in Organic Synthesis

1-Bromo-3-ethylbenzene plays a significant role as a catalyst in organic synthesis. For instance, it has been used as an efficient catalyst in the solvent-free synthesis of triazines, an important class of compounds with various applications (Ghorbani‐Vaghei et al., 2015). Similarly, this compound aids in the synthesis of aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones under solvent-free conditions (Ghorbani‐Vaghei et al., 2011), and in the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Pyrolysis and Decomposition Studies

1-Bromo-3-ethylbenzene has been studied in the context of the thermal decomposition of ethylbenzene, among other compounds. Key observations include the primary C-C bond split and the formation of styrene, providing insights into the pyrolysis mechanisms of similar compounds (Mueller-Markgraf & Troe, 1988).

Educational Use in Spectroscopy

In educational settings, 1-Bromo-3-ethylbenzene has been utilized in laboratory experiments to demonstrate the principles of NMR spectroscopy. An experiment using a 45 MHz benchtop NMR spectrometer to identify the structures and determine the amount of 1-bromoethylbenzene and 1,1-dibromoethylbenzene showcases its utility in teaching molecular structure characterization (Isaac-Lam, 2014).

Catalysis in Indole Synthesis

The compound also finds application in the synthesis of indoles, a significant class of organic compounds. It serves as an efficient catalyst for the one-pot synthesis of 3-substituted indoles from indole, aldehydes, and arylamines under solid-state conditions (Ghorbani‐Vaghei et al., 2014).

Ring Expansion in Organic Chemistry

1-Bromo-3-ethylbenzene is involved in ring expansion processes, such as the transformation of 1-bromo-2,3,4,5-tetraethylalumole into 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, a reaction that showcases its role in complex organic transformations (Agou et al., 2015).

Safety And Hazards

1-Bromo-3-ethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-bromo-3-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-2-7-4-3-5-8(9)6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJYAZQMFCUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40181706
Record name Benzene, 1-bromo-3-ethyl-
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Molecular Weight

185.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethylbenzene

CAS RN

2725-82-8
Record name 1-Bromo-3-ethylbenzene
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Record name Benzene, 1-bromo-3-ethyl-
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Record name Benzene, 1-bromo-3-ethyl-
Source EPA DSSTox
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Record name 1-bromo-3-ethylbenzene
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Synthesis routes and methods I

Procedure details

To a 50% aqueous sulfuric acid solution (43.6 g) of 3-ethylaniline (10.0 g, 82.5 mmol) was added dropwise at 0° C. an aqueous solution (16.5 mL) of sodium nitrite (6.83 g, 99.0 mmol) over 30 min. The obtained reaction mixture was stirred at 0° C. for 45 min. This diazonium salt solution was added by small portions to a 48% hydrobromic acid solution (82.5 mL) of copper(I) bromide (12.4 g, 86.6 mmol) being gently refluxed under heating. After the addition, the reaction mixture was refluxed under heating for 30 min. The reaction mixture was cooled to room temperature and extracted with ether. The extract was washed successively with 1N aqueous sodium hydroxide solution and saturated brine, filtrated, dried and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=20:1) to give the title compound (6.13 g, yield 40%). oil.
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
40%

Synthesis routes and methods II

Procedure details

To a solution of 3-ethylaniline (10.0 g, 82.5 mmol) in 50% sulfanic acid (43.6 g) was added dropwise an aqueous solution (16.5 mL) of sodium nitrite (6.83 g, 99.0 mmol) over 30 minutes at 0° C. The resulting reaction mixture was stirred for 45 minutes at 0° C. This diazonium salt solution was added dropwise to a solution of copper (I) bromide (12.4 g, 86.6 mmol) in a 48% hydrobromic acid (82.5 mL) while heating gently under reflux. After the addition, the reaction mixture was heated to reflux for 30 minutes. The reaction mixture was cooled to room temperature, and extracted with ether. The extracts were sequentially washed with a 1N-aqueous sodium hydroxide solution and brine, and filtrated, dried, and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=20:1) to obtain a title compound (6.13 g, yield 40%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
43.6 g
Type
solvent
Reaction Step One
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
82.5 mL
Type
reactant
Reaction Step Two
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-ethylbenzene
Reactant of Route 2
1-Bromo-3-ethylbenzene
Reactant of Route 3
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1-Bromo-3-ethylbenzene
Reactant of Route 4
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Reactant of Route 5
1-Bromo-3-ethylbenzene
Reactant of Route 6
1-Bromo-3-ethylbenzene

Citations

For This Compound
17
Citations
B Cossec, F Cosnier, M Burgart, H Nunge… - Chemosphere, 2010 - Elsevier
… More precisely, a solution of t-BuLi (1.2 mL, 2 mmol) was added slowly, under stirring, cooling (0 C) and nitrogen flushing to 1-bromo-3-ethylbenzene (185 mg, 1 mmol) diluted in a …
Number of citations: 11 www.sciencedirect.com
NA Wasio, DP Slough, ZC Smith, CJ Ivimey… - Nature …, 2017 - nature.com
… pA (minor), -30 mV and 30 pA, and +30 mV and 100 pA for surface reaction intermediates of 4-bromo-1-ethyl-2- fluorobenzene, 1-bromo-4-ethylbenzene, and 1-bromo-3-ethylbenzene, …
Number of citations: 19 www.nature.com
L Lunazzi, A Mazzanti… - The Journal of Organic …, 2000 - ACS Publications
… 1-Bromo-3-ethylbenzene. To a solution of 1,3 dibromobenzene (50 mmol in 125 mL of dry … To a solution of 1-bromo-3-ethylbenzene (15 mmol in 40 mL of dry THF) kept under N 2 at −78 …
Number of citations: 22 pubs.acs.org
TK Miller - KB thesis scanning project 2015, 1979 - era.ed.ac.uk
… 1-Bromo-3-ethylbenzene This was prepared by the method of Berliner and Chen. 92 2-Bromo--4-… Distillation produced 1-bromo-3-ethylbenzene (84%) bp 86 at 16 mm Hg (lit., …
Number of citations: 3 era.ed.ac.uk
H Zhu, J Zhao, C Ma, Z Yu, J Li… - ACS Applied Materials & …, 2023 - ACS Publications
The selective oxidation of benzyl C–H bonds of alkyl aromatic hydrocarbons under solvent-free conditions by using heterogeneous catalysis is a challenging task. In this work, we …
Number of citations: 3 pubs.acs.org
ER Barber, HM Hynds, CP Stephens… - The Journal of …, 2019 - ACS Publications
… Even more interesting was that 1-bromo-3-ethylbenzene provided an alkene product (3o) with no measurable diastereoselectivity, but 1-bromo-3,5-di-tert-butylbenzene provided an …
Number of citations: 27 pubs.acs.org
F Cosnier, C Brochard, M Burgart, B Cossec - Analytical and bioanalytical …, 2012 - Springer
… More precisely, a solution of t-BuLi (1.2 mL, 2 mmol) was added at 0 C slowly, with stirring, under nitrogen flux to 1-bromo-3-ethylbenzene (185 mg, 1 mmol) diluted in a heptane/CPME …
Number of citations: 11 link.springer.com
Y Zhang, NA Fitzpatrick, M Das, IP Bedre, HG Yayla… - Chem Catalysis, 2022 - cell.com
A catalytic C sp 3 –H functionalization manifold for accessing reactive carbocation intermediates directly from a range of C sp 3 –H bonds is reported. The catalytic design relies on a …
Number of citations: 29 www.cell.com
WJ Sanders, TT Wager, JL Seidel - Synthetic communications, 1993 - Taylor & Francis
… The preparation of 1-bromo-3-ethylbenzene (1) from commercially available 3-ethylaniline was accomplished in 37% yield on a 100 mmol scale using a Sandmeyer reaction. Once …
Number of citations: 4 www.tandfonline.com
SW Krabbe - 2015 - search.proquest.com
The dissertation contains three distinct parts. Part A: Aerobic hydroperoxidation of Meldrum's acid derivatives via a Cu (II)-catalyzed process is presented. The mild reaction conditions …
Number of citations: 3 search.proquest.com

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